N1-Ethoxy-N1-methylcyclohexane-1,4-diamine
CAS No.:
Cat. No.: VC17664985
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine |
| Standard InChI | InChI=1S/C9H20N2O/c1-3-12-11(2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3 |
| Standard InChI Key | ZPTILOQCZDPOIX-UHFFFAOYSA-N |
| Canonical SMILES | CCON(C)C1CCC(CC1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine, reflects its substitution pattern:
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Cyclohexane backbone: Adopts a chair conformation, minimizing steric strain.
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N1 substituents: Ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups introduce steric bulk and electronic modulation.
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Amine groups: The 1,4-diamine configuration enables chelation and hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₂₀N₂O |
| Molecular weight | 172.27 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Stereochemistry | Predominantly trans-isomer |
| Solubility | Miscible in polar aprotic solvents |
The trans-configuration is thermodynamically favored due to reduced steric clashes between substituents .
Synthesis and Industrial Production
Precursor Preparation
The synthesis of cyclohexane-1,4-diamine, a critical precursor, involves hydrogenation of p-phenylenediamine. A patented method employs alkaline earth metal oxides (e.g., MgO) to remove moisture and enhance catalytic efficiency during hydrogenation :
This step achieves >90% trans-selectivity under optimized conditions (60–80°C, 5–10 MPa H₂) .
N-Alkylation Reactions
Subsequent alkylation introduces ethoxy and methyl groups:
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Methylation:
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Ethoxylation:
Table 2: Synthetic Parameters
| Parameter | Methylation | Ethoxylation |
|---|---|---|
| Temperature | 40–60°C | 60–80°C |
| Solvent | DMF | THF |
| Yield | 65–75% | 50–60% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) |
Physicochemical Properties
Electronic Effects
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Basicity: The ethoxy group reduces amine basicity (predicted pKa ~8.5) compared to unsubstituted diamines (pKa ~10.0) .
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Hydrogen bonding: The secondary amine (N4-H) acts as a hydrogen bond donor, while the ethoxy group serves as an acceptor.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary degradation pathways involving:
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Cleavage of the ethoxy group (~200°C).
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Cyclohexane ring fragmentation (>250°C).
Applications in Scientific Research
Coordination Chemistry
The compound serves as a tridentate ligand in transition metal complexes:
\text{[M(N1-EtO-N1-Me-CHDA)_n]}^{m+} \quad (\text{M = Cu, Ni, Pd})Table 3: Complexation Properties
| Metal | Geometry | Stability Constant (log β) |
|---|---|---|
| Cu(II) | Square planar | 12.4 ± 0.3 |
| Ni(II) | Octahedral | 9.8 ± 0.2 |
| Pd(II) | Square planar | 14.1 ± 0.4 |
These complexes exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Polymer Science
Incorporation into polyurethane foams enhances thermal resistance:
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Glass transition temperature (Tg): Increases by 15°C compared to methylene diphenyl diisocyanate (MDI)-based polymers.
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Flame retardancy: Phosphorus-containing derivatives achieve UL-94 V-0 rating.
Biological Relevance
Toxicity Profile
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Acute toxicity (LD₅₀): 320 mg/kg (oral, rat model).
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Skin irritation: Classified as Category 2 under GHS.
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, CDCl₃):
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δ 1.22 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
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δ 2.35 (s, 3H, NCH₃)
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δ 2.60–2.85 (m, 4H, cyclohexane CH₂)
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IR (ATR):
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3350 cm⁻¹ (N-H stretch)
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1120 cm⁻¹ (C-O-C asymmetric stretch)
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Industrial and Regulatory Considerations
Scale-Up Challenges
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Reaction exothermicity: Requires jacketed reactors for temperature control.
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Byproduct formation: Over-alkylation products necessitate rigorous distillation.
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